3-氨基-2,6-二溴吡啶

描述

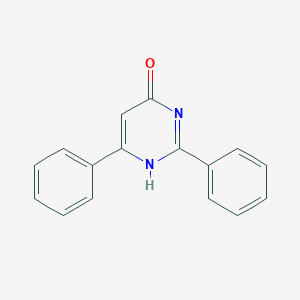

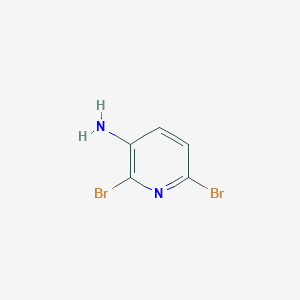

3-Amino-2,6-dibromopyridine is a chemical compound with the molecular formula C5H4Br2N2 and a molecular weight of 251.91 . It is also known by its IUPAC name, 2,6-dibromo-3-pyridinylamine .

Synthesis Analysis

There are several methods for synthesizing 3-Amino-2,6-dibromopyridine. One such method involves a selective copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and a range of amines .Molecular Structure Analysis

The InChI code for 3-Amino-2,6-dibromopyridine is 1S/C5H4Br2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 . The compound has a topological polar surface area of 38.9 Ų and a complexity of 99 .Chemical Reactions Analysis

3-Amino-2,6-dibromopyridine can undergo a selective copper-catalyzed C–N bond-forming reaction with a range of amines . This reaction is advantageous due to the complete control of selectivity of the pyridine bromine atom for the C–N cross-coupling reaction .Physical and Chemical Properties Analysis

3-Amino-2,6-dibromopyridine has a molecular weight of 251.91 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass is 251.87207 g/mol and its monoisotopic mass is 249.87412 g/mol .科学研究应用

3-氨基-2,6-二溴吡啶应用的综合分析

溴吡啶化合物的合成: 3-氨基-2,6-二溴吡啶的一个实际应用是在合成各种溴吡啶化合物中。 该过程涉及 2,6-二溴吡啶与一系列胺之间的选择性铜催化 C-N 键形成反应,从而产生 6-取代的 2-溴吡啶化合物 .

环金属化的铂 (II) 配合物: 另一个应用是创建环金属化的单核和双核铂 (II) 配合物。 这些配合物由于其独特的结构和电子特性,在催化和材料科学中具有潜在的用途 .

生物化学研究: 3-氨基-2,6-二溴吡啶也用于蛋白质组学研究。 它是一种生物化学物质,可用于分子生物学和遗传学中的各种实验程序 .

硝化反应: 该化合物参与硝化反应,在反应中它会形成不同的硝基吡啶。 这些反应在合成具有潜在药物和农用化学品应用的化合物中很重要 .

安全和危害

3-Amino-2,6-dibromopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .

生化分析

Biochemical Properties

3-Amino-2,6-dibromopyridine plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to react with organomagnesiums and organolithiums, leading to the formation of substituted and functionalized structures

Cellular Effects

The effects of 3-Amino-2,6-dibromopyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites . These interactions can lead to changes in cellular behavior and function, making it a valuable tool for studying cellular processes.

Molecular Mechanism

At the molecular level, 3-Amino-2,6-dibromopyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function . Understanding these molecular mechanisms is essential for elucidating the compound’s role in biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-2,6-dibromopyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-2,6-dibromopyridine remains stable under certain conditions, but its effects can diminish over time due to degradation . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of 3-Amino-2,6-dibromopyridine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects

Metabolic Pathways

3-Amino-2,6-dibromopyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and levels of metabolites, leading to changes in cellular function

Transport and Distribution

The transport and distribution of 3-Amino-2,6-dibromopyridine within cells and tissues are important factors that influence its activity and function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications.

Subcellular Localization

3-Amino-2,6-dibromopyridine’s subcellular localization is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

属性

IUPAC Name |

2,6-dibromopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTOIQFRVBJJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355832 | |

| Record name | 3-Amino-2,6-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39856-57-0 | |

| Record name | 2,6-Dibromo-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39856-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,6-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-Amino-2,6-dibromopyridine used in material science?

A: 3-Amino-2,6-dibromopyridine serves as a building block in the synthesis of conjugated microporous polymers (CMPs) []. Specifically, it participates in Sonogashira–Hagihara cross-coupling reactions alongside 1,3,5-triacetylenebenzene and 2,4,6-tribromoaniline to create CMP hollow nanospheres []. These nanospheres show promise in enhancing flame retardancy in epoxy resin materials, potentially contributing to building energy saving applications [].

Q2: What are the structural characteristics of 3-Amino-2,6-dibromopyridine?

A: 3-Amino-2,6-dibromopyridine, when protonated, exists as a planar cation, with the exception of the hydrogen atoms attached to the nitrogen []. This cation interacts with bromide anions and water molecules through hydrogen bonding and bromine–bromine interactions []. Furthermore, a unique electrostatic interaction occurs between the aryl bromine and the centroids of two pyridine rings, forming a non-covalent bond described as a "bridge-like" interaction [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B189331.png)